molecular formula C15H21N3O4 B2815248 N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butyramide CAS No. 1207009-63-9

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butyramide

Cat. No.: B2815248
CAS No.: 1207009-63-9
M. Wt: 307.35
InChI Key: JFJOSFGVTWDIGZ-UHFFFAOYSA-N
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Description

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butyramide: is a synthetic organic compound characterized by its complex structure, which includes a morpholine ring, a pyridine derivative, and a butyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butyramide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridine Derivative: The starting material, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is synthesized through a condensation reaction involving acetoacetate and ammonium acetate.

    Introduction of the Morpholine Group: The carboxylic acid group is then converted to an acid chloride using thionyl chloride, followed by reaction with morpholine to form the morpholine-4-carbonyl derivative.

    Formation of the Butyramide Group: The final step involves the amidation reaction with butyric acid or its derivatives under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow techniques.

    Purification: Employing crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridine ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butyramide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Chemistry: Explored for its use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide
  • N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)propionamide
  • N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)valeramide

Uniqueness

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and butyramide group provide unique binding properties and stability, making it a valuable compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-3-4-13(19)16-12-9-11(10-17(2)15(12)21)14(20)18-5-7-22-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJOSFGVTWDIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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